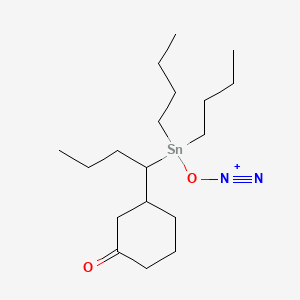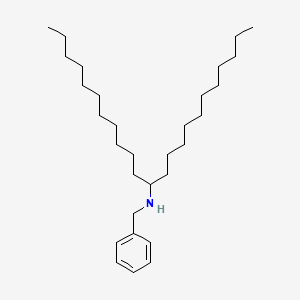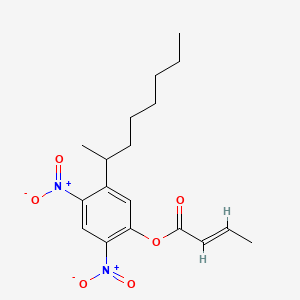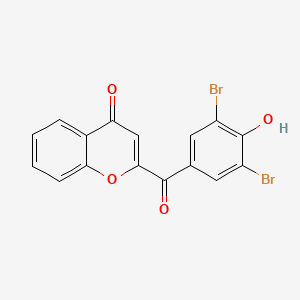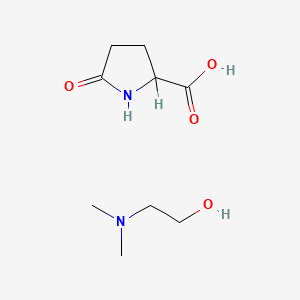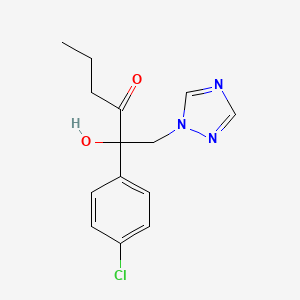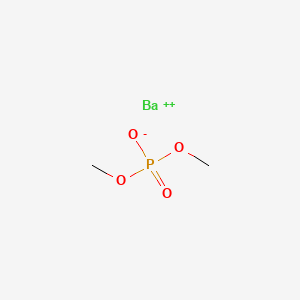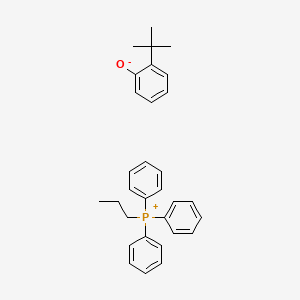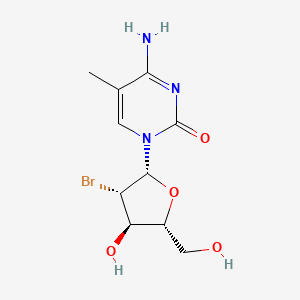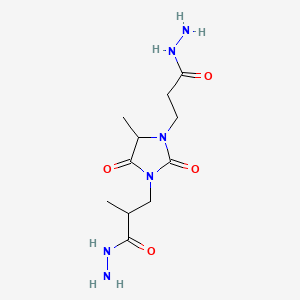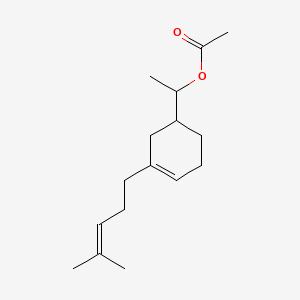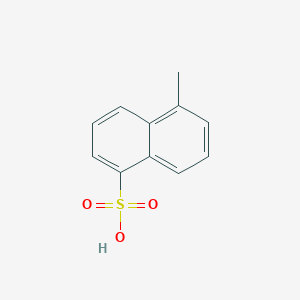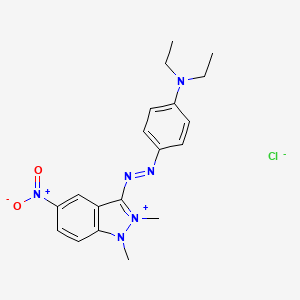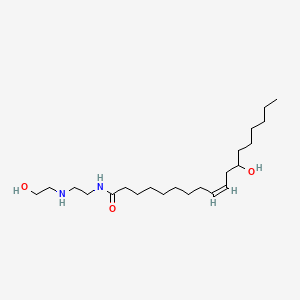
(Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide is a complex organic compound that features both hydroxyl and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 12-hydroxy-9-octadecenoic acid with 2-(2-aminoethylamino)ethanol under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) can be used to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular signaling pathways. Its structure suggests it could interact with various biomolecules, influencing cellular processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in designing molecules that can modulate biological pathways.
Industry
Industrially, this compound can be used in the formulation of specialty chemicals, including surfactants and emulsifiers, due to its amphiphilic nature.
Mecanismo De Acción
The mechanism by which (Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins and other biomolecules, potentially altering their function. This interaction can modulate signaling pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
12-Hydroxy-9-octadecenoic acid: Shares the hydroxyl and double bond features but lacks the amide group.
N-(2-Hydroxyethyl)oleamide: Similar structure but with different functional group positioning.
Uniqueness
(Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide is unique due to its combination of hydroxyl, amide, and unsaturated hydrocarbon chain. This combination provides a versatile platform for chemical modifications and potential biological interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
94425-50-0 |
|---|---|
Fórmula molecular |
C22H44N2O3 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
(Z)-12-hydroxy-N-[2-(2-hydroxyethylamino)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C22H44N2O3/c1-2-3-4-11-14-21(26)15-12-9-7-5-6-8-10-13-16-22(27)24-18-17-23-19-20-25/h9,12,21,23,25-26H,2-8,10-11,13-20H2,1H3,(H,24,27)/b12-9- |
Clave InChI |
MXWVBGZSOBZROQ-XFXZXTDPSA-N |
SMILES isomérico |
CCCCCCC(C/C=C\CCCCCCCC(=O)NCCNCCO)O |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)NCCNCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


